2-[6-Bromo-4-(trifluoromethyl)pyridin-2-YL]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-Bromo-4-(trifluoromethyl)pyridin-2-YL]ethanamine is a chemical compound that features a bromine atom, a trifluoromethyl group, and an ethanamine moiety attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine and a suitable solvent to achieve bromination, followed by a nucleophilic substitution reaction to introduce the ethanamine group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[6-Bromo-4-(trifluoromethyl)pyridin-2-YL]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
2-[6-Bromo-4-(trifluoromethyl)pyridin-2-YL]ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which 2-[6-Bromo-4-(trifluoromethyl)pyridin-2-YL]ethanamine exerts its effects involves interactions with specific molecular targets. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-(trifluoromethyl)pyridine: Similar structure but lacks the ethanamine group.
2-Bromo-4-(trifluoromethyl)pyridine: Another similar compound with a different substitution pattern.
Uniqueness
2-[6-Bromo-4-(trifluoromethyl)pyridin-2-YL]ethanamine is unique due to the presence of both the bromine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The ethanamine moiety also adds to its versatility in various applications .
Properties
Molecular Formula |
C8H8BrF3N2 |
---|---|
Molecular Weight |
269.06 g/mol |
IUPAC Name |
2-[6-bromo-4-(trifluoromethyl)pyridin-2-yl]ethanamine |
InChI |
InChI=1S/C8H8BrF3N2/c9-7-4-5(8(10,11)12)3-6(14-7)1-2-13/h3-4H,1-2,13H2 |
InChI Key |
OJYLRANXMAWVNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CCN)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.